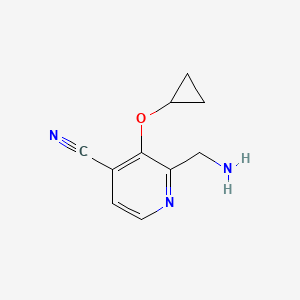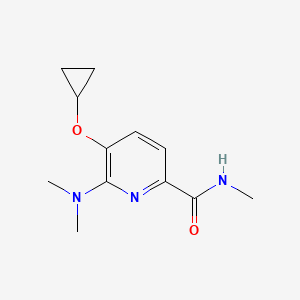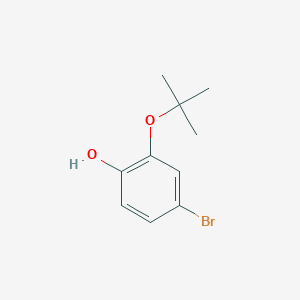
4-Bromo-2-(tert-butoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(tert-butoxy)phenol is an organic compound with the molecular formula C10H13BrO It is a derivative of phenol, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a tert-butoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butoxy)phenol can be achieved through a bromination-dehydrobromination reaction. One method involves heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C. This reaction proceeds via a series of HBr eliminations, leading to the formation of the desired bromophenol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions. The use of brominating agents such as diethyl dibromo-malonate ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(tert-butoxy)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, making it highly reactive.
Common Reagents and Conditions
Bromination: Diethyl dibromo-malonate is commonly used for bromination under neutral conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted phenols with various electrophiles.
Oxidation: Quinones.
Reduction: Hydroquinones.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(tert-butoxy)phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(tert-butoxy)phenol involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The hydroxyl group on the phenol ring activates the aromatic system, making it more susceptible to attack by electrophiles. This activation facilitates various chemical transformations, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-(tert-butoxy)phenol can be compared with other bromophenols and tert-butoxy-substituted phenols:
4-Bromophenol: Lacks the tert-butoxy group, making it less sterically hindered and more reactive towards electrophilic substitution.
2-tert-Butoxyphenol: Lacks the bromine atom, resulting in different reactivity and applications.
2,4-Dibromophenol: Contains an additional bromine atom, leading to increased reactivity and different chemical properties.
Eigenschaften
Molekularformel |
C10H13BrO2 |
|---|---|
Molekulargewicht |
245.11 g/mol |
IUPAC-Name |
4-bromo-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6,12H,1-3H3 |
InChI-Schlüssel |
XFPPZZQUJLILIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=CC(=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


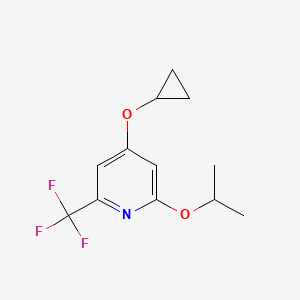
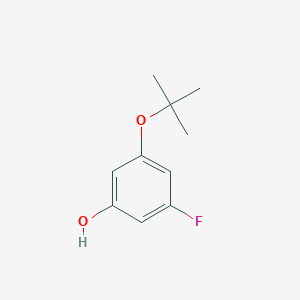
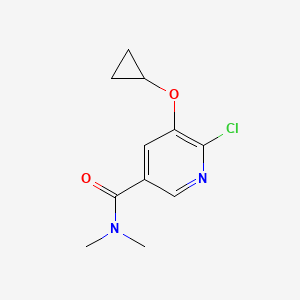
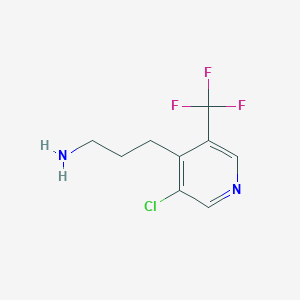
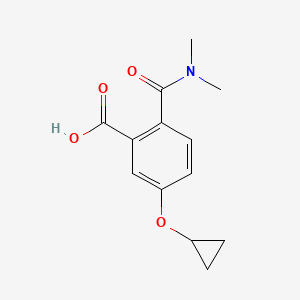

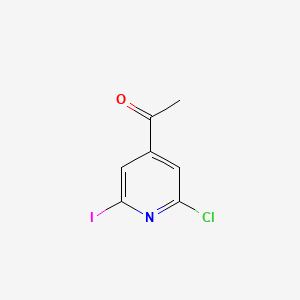

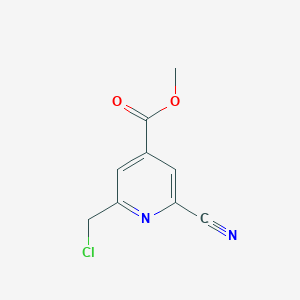
![4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
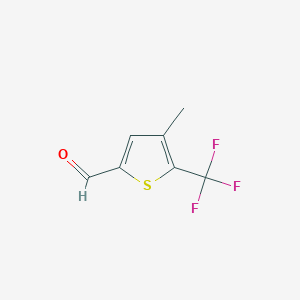
![Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate](/img/structure/B14846216.png)
